Product packaging for N-benzyl-4-iodobenzamide(Cat. No.:CAS No. 179117-56-7)

N-benzyl-4-iodobenzamide

Cat. No.: B2594860
CAS No.: 179117-56-7
M. Wt: 337.16
InChI Key: WOLLYHQQIPVFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Benzyl-4-iodobenzamide (CAS 179117-56-7) is an organic compound with the molecular formula C14H12INO and a molecular weight of 337.16 g/mol. It is described as a yellow to white solid with a melting point between 165-169 °C . This compound is primarily utilized as a key chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its structure, featuring a benzyl group and an iodobenzamide moiety, makes it a versatile precursor for developing more complex molecules. Scientific literature indicates that structurally related 4-iodobenzamide derivatives have been investigated as high-affinity ligands for sigma receptors . Specifically, these analogues have shown potential in preclinical studies for targeting sigma receptors expressed on breast tumor cells, such as MCF-7, suggesting their utility in developing radiopharmaceuticals for cancer imaging . Further research on similar compounds has explored their binding characteristics in the brain . Researchers value this compound for exploring new synthetic pathways and developing receptor-targeted probes. This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12INO B2594860 N-benzyl-4-iodobenzamide CAS No. 179117-56-7

Properties

IUPAC Name

N-benzyl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLLYHQQIPVFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Analog Development of the N Benzyl 4 Iodobenzamide Scaffold

Structural Modifications on the Benzyl (B1604629) Moiety

The benzyl group is a critical component for the biological activity of this scaffold. Research has shown that replacing the benzyl moiety with a flexible alkyl chain leads to a significant decrease in activity, underscoring the importance of this aromatic group. nih.gov Structure-activity relationship (SAR) studies have focused on substitutions on the benzyl ring to enhance potency and selectivity.

Key findings from these studies include:

Electron-donating groups: The introduction of electron-donating groups at the 2- and 5-positions of the benzyl ring appears to be beneficial for biological activity. nih.gov

Halogen substitution: The synthesis of analogs with chloro and fluoro substituents on the benzyl ring has been accomplished, demonstrating the chemical tractability of such modifications. scribd.com

Potency hierarchy: A general order of potency for 2,5-disubstituted benzyl derivatives has been observed as: 2,5-dimethoxybenzyl > 2,5-dimethylbenzyl > 2,5-dichlorobenzyl > 2-methyl-5-trifluoromethylbenzyl. nih.gov

Table 1: Effect of Benzyl Moiety Substitution on Biological Activity

Modification Observed Effect Reference
Replacement with flexible alkyl chain Dramatically decreased activity nih.gov
2,5-dimethoxy substitution High potency nih.gov
2,5-dimethyl substitution Potent, but less than dimethoxy nih.gov
2,5-dichloro substitution Less potent than dimethyl nih.gov
4-chloro substitution Synthesized as Cl-I(III) compound scribd.com
4-fluoro substitution Synthesized as Cl-I(III) compound scribd.com

Substituent Effects on the 4-Iodobenzamide (B1293542) Ring

Modifications to the 4-iodobenzamide ring have also been explored to optimize the properties of the parent compound. The nature and position of substituents can influence binding affinity and steric interactions with target proteins.

Research into this area has revealed that:

Analogs featuring a 4-methoxybenzamide (B147235) or a 4-iodobenzamide moiety demonstrated superior inhibition potency compared to other derivatives, including 4-bromobenzamide (B181206) and 3,4-dimethoxybenzamide. nih.gov

The position of the iodo group is significant; for instance, a 2-iodo substituent has been postulated to cause steric hindrance at the binding site of certain receptors, which can prevent optimal interaction. rsc.org

From a synthetic standpoint, the amidation of both electron-rich and electron-poor aryl carboxylic acids to form the benzamide (B126) core is feasible, although reaction yields can vary. nih.govacs.org

Table 2: Relative Potency of Benzamide Ring Analogs

Benzamide Analog Relative Potency Reference
4-Iodobenzamide High nih.gov
4-Methoxybenzamide High nih.gov
4-Bromobenzamide Lower than iodo- and methoxy- analogs nih.gov
3,4-Dimethoxybenzamide Lower than iodo- and methoxy- analogs nih.gov
2-Naphthylamide Lower than iodo- and methoxy- analogs nih.gov
3,4-Methylenedioxybenzamide Lower than iodo- and methoxy- analogs nih.gov

Introduction of Piperidine (B6355638) and Other Cyclic Amine Moieties (e.g., N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide)

A significant evolution of the N-benzyl-4-iodobenzamide scaffold involves replacing the benzylamine (B48309) portion with a more complex cyclic amine, most notably a benzylpiperidine group. This has led to the development of N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (also known as 4-IBP), a compound extensively studied as a high-affinity ligand for sigma (σ) receptors. aacrjournals.orgontosight.ai Sigma receptors are expressed in a variety of tumor cell lines, making 4-IBP and its derivatives valuable candidates for cancer imaging. snmjournals.org

The radioiodinated version, [¹²⁵I]-4-IBP, possesses high affinity for both σ-1 and σ-2 receptor subtypes. aacrjournals.orgresearchgate.net Competition binding studies in MCF-7 breast tumor cells showed high-affinity binding, and Scatchard analysis revealed saturable binding, demonstrating the presence of a high density of sigma receptors in these cells. aacrjournals.orgresearchgate.net This makes radioiodinated 4-IBP a promising agent for imaging breast cancer. aacrjournals.orgresearchgate.net

Beyond piperidine, other cyclic amines have been incorporated to modulate receptor selectivity. For example, N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide shows a different sigma receptor subtype preference compared to 4-IBP. Furthermore, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety has been identified as a choice cyclic amine fragment for developing selective σ2 receptor ligands. nih.gov

Table 3: Binding Characteristics of [¹²⁵I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide in MCF-7 Cells

Parameter Value Reference
Kᵢ (vs Haloperidol) 4.6 nM researchgate.net
Kᵢ (vs DTG) 56 nM researchgate.net
Kₔ (Dissociation Constant) 26 nM aacrjournals.orgresearchgate.net
Bₘₐₓ (Receptor Density) 4000 fmol/mg protein aacrjournals.orgresearchgate.net

Rational Design Strategies for this compound-Based Research Probes

The development of research probes from the this compound scaffold employs several rational design strategies to optimize their function for applications like Positron Emission Tomography (PET) imaging.

Pharmacophore Modeling: For sigma receptor ligands, pharmacophore models are crucial due to the structural diversity of known ligands. nih.gov These models identify essential chemical features for binding, which typically include a basic nitrogen atom, hydrophobic regions, and sometimes a hydrogen-bonding center. nih.gov Design efforts aim to fit new analogs to these established models.

Physicochemical Property Optimization: For probes intended to image the central nervous system (CNS), rational design involves fine-tuning physicochemical properties. Parameters such as lipophilicity (LogD) and the CNS multiparameter optimization (MPO) score are calculated and refined to ensure the molecule can cross the blood-brain barrier and exhibits low nonspecific binding. rsc.org

Bioisosteric Replacement: This strategy involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties (a bioisostere) to improve its characteristics. A notable example is the replacement of the phenyl ring in an IBP analog with a cyclopentadienyl (B1206354) technetium tricarbonyl ([Cp-Tc(CO)₃]) complex. itn.pt This created a stable, technetium-based radiopharmaceutical that retained high tumor uptake, demonstrating the feasibility of this approach for developing new metal-based imaging agents. itn.pt

Radiolabeling Precursors: For the efficient synthesis of radiotracers, precursor molecules are rationally designed for high-yield radiolabeling reactions. The synthesis of a (N-benzylpiperidin-4-yl)-4-tributylstannyl benzamide precursor, for instance, enables the high-yield and high-specific-activity production of radioiodinated 4-IBP via iododestannylation. aacrjournals.orgresearchgate.net

Biological Activity and Molecular Mechanisms of N Benzyl 4 Iodobenzamide and Its Analogs in Vitro/cellular/molecular Studies

Interactions with Sigma (σ) Receptors

The primary molecular target for N-benzyl-4-iodobenzamide and its prominent analog, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (also known as 4-IBP), are the sigma (σ) receptors. sigmaaldrich.com These receptors are highly expressed in various tumor cell lines, making them attractive targets for cancer diagnostics and therapeutics. researchgate.netresearchgate.net

N-(N-benzylpiperidin-4-yl)-4-iodobenzamide has been identified as a high-affinity ligand for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. sigmaaldrich.comresearchgate.net This dual affinity is a key characteristic of its pharmacological profile. Competition binding studies have been employed to quantify its binding affinity (Ki), which represents the concentration of the ligand that binds to 50% of the receptors.

Detailed affinity data from studies using MCF-7 breast cancer cells, which express a high density of sigma receptors, are presented below. researchgate.netnih.gov

CompoundCompetitorBinding Affinity (Ki)Target Receptors
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideHaloperidol (B65202)4.6 nMSigma (σ) Receptors
N-(N-benzylpiperidin-4-yl)-4-iodobenzamideDTG56 nMSigma (σ) Receptors

This table presents binding affinity data for N-(N-benzylpiperidin-4-yl)-4-iodobenzamide in MCF-7 cells.

Ligand binding studies have been crucial in characterizing the interaction of this compound analogs with their receptor targets in relevant biological systems. The human breast cancer cell line, MCF-7, has been used extensively as a model due to its high expression of sigma receptors. nih.govnih.gov

Scatchard analysis of the radioiodinated analog, 4-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-[¹²⁵I]BP), in MCF-7 cell membranes revealed high-affinity, saturable binding. researchgate.netnih.gov These studies determined both the dissociation constant (Kd), an inverse measure of binding affinity, and the maximum binding capacity (Bmax), which indicates the density of receptors in the tissue. researchgate.netnih.gov Guinea pig brain membranes have also been utilized as a standard model for sigma receptor binding assays. researchgate.netnih.gov

RadioligandModel SystemDissociation Constant (Kd)Max. Binding Capacity (Bmax)
4-[¹²⁵I]BPMCF-7 Cells26 nM4000 fmol/mg protein
[³H]DTGMCF-7 Cells24.5 nM2071 fmol/mg protein

This table summarizes the results from Scatchard analysis of sigma receptor ligands in MCF-7 breast cancer cells. researchgate.netnih.gov

These results confirm a high density of sigma receptor binding sites in MCF-7 cells. researchgate.netnih.gov

Beyond simple binding, the functional effect of a ligand at its receptor is critical. Ligands can act as agonists, activating the receptor, or as antagonists, blocking its activity. Studies have identified N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) as a sigma receptor agonist. nih.gov This agonistic activity is linked to its ability to influence cellular functions, such as cancer cell migration. nih.gov In contrast, other structurally related benzamide (B126) derivatives have been shown to possess antagonist activity at sigma-1 receptors. mdpi.comacs.org The specific functional outcome often depends on the precise chemical structure of the analog. mdpi.com

Cellular Effects in Cancer Research Models (In Vitro)

The interaction of this compound analogs with sigma receptors translates into significant downstream effects on cancer cells. In vitro studies using cancer cell lines have demonstrated modulation of key processes involved in tumor progression.

A hallmark of cancer is uncontrolled cell proliferation and the ability of cells to migrate and invade surrounding tissues. mdpi.com The sigma receptor agonist N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP) has been shown to inhibit cancer cell migration. nih.gov This suggests that activating sigma receptors with this compound can interfere with the cellular machinery responsible for cell movement, a critical step in metastasis. nih.govscispace.com While the direct effects on proliferation are part of a broader investigation into benzamide derivatives, the anti-migratory effect is a specific cited function of 4-IBP. nih.govresearchgate.net

Inducing programmed cell death, or apoptosis, is a primary goal of many cancer therapies. oaepublish.com N-substituted benzamides have been shown to induce apoptosis in cancer cells. nih.gov The mechanism of action involves the activation of the caspase cascade, a family of proteases that execute the apoptotic program. nih.gov This activation occurs via the mitochondrial pathway, which is a central route for initiating apoptosis. nih.govnih.govcapes.gov.brresearchgate.net The process involves the release of cytochrome c from the mitochondria, which then triggers the activation of downstream caspases, ultimately leading to cell death. nih.govnih.gov

Sensitization of Cancer Cells to Cytotoxic Agents

Currently, there is no direct scientific evidence available from the searched results detailing the ability of this compound or its close analogs to sensitize cancer cells to cytotoxic agents. Research in this specific area has not been documented in the provided sources.

Influence on Actin Cytoskeleton Dynamics in Cancer Cells

The influence of this compound on the actin cytoskeleton in cancer cells has not been specifically elucidated in the available research. The actin cytoskeleton is crucial for cancer cell motility and invasion, making it a key area for therapeutic investigation, but direct studies involving this compound are not present in the search results.

Impact on Expression of Drug Resistance-Related Proteins (e.g., Glucosylceramide Synthase, Rho Guanine (B1146940) Nucleotide Dissociation Inhibitor)

There is no information available in the searched literature regarding the impact of this compound on the expression of drug resistance-related proteins such as Glucosylceramide Synthase or Rho Guanine Nucleotide Dissociation Inhibitor.

Neurobiological Interactions and Cellular Effects (In Vitro)

While direct in vitro studies on this compound are not extensively detailed, research on analogous compounds, particularly N-benzylamides, has revealed significant neurobiological effects.

Modulation of Neuronal Excitability and Neurotransmitter Release

Specific data on how this compound modulates neuronal excitability and neurotransmitter release is not available in the current body of research.

Influence on Neuroinflammation Processes

The direct influence of this compound on neuroinflammatory processes has not been documented in the available scientific literature.

Exploratory Studies in Neuroprotection Models

Exploratory studies on analogs, such as N-benzyl eicosapentaenamide (NB-EPA), have demonstrated notable neuroprotective properties in in vitro and in vivo models of hypoxic-ischemic brain injury. mdpi.comnih.gov Treatment with NB-EPA has been shown to significantly reduce the size of cerebral infarction and improve neurobehavioral outcomes in neonatal mice subjected to hypoxic-ischemic brain damage. nih.gov

The underlying mechanism for this neuroprotection involves the inhibition of neuronal apoptosis. mdpi.comnih.gov NB-EPA treatment was found to enhance neuronal cell survival and proliferation by activating the phosphorylated AKT (p-AKT) signaling pathway, which is a key regulator of cell survival. mdpi.comnih.gov Furthermore, the protective effects of NB-EPA are linked to the suppression of the p53-PUMA (p53 upregulated modulator of apoptosis) signaling pathway. mdpi.comnih.gov PUMA is a potent pro-apoptotic gene that is activated by the tumor suppressor protein p53, and its inhibition is a critical factor in the observed neuroprotection. mdpi.com These findings suggest that N-benzylamide structures may serve as a promising scaffold for developing new neuroprotective agents for conditions like hypoxic-ischemic encephalopathy. mdpi.comnih.gov

Table 1: Neuroprotective Effects of N-benzyl eicosapentaenamide (NB-EPA) in a Hypoxic-Ischemic Brain Injury Model

Observed Effect Mechanism of Action Signaling Pathway Involved Source
Alleviation of cerebral infarction Inhibition of neuronal apoptosis Downregulation of p53-PUMA pathway mdpi.comnih.gov
Improvement of neurobehavioral disorders Enhancement of neuronal cell survival Activation of phosphorylated AKT (p-AKT) mdpi.comnih.gov
Increased neuronal proliferation - - nih.gov

Interactions with Dopamine (B1211576) Receptor Subtypes (e.g., D4 Receptor)

The direct interaction of this compound with dopamine receptor subtypes has not been extensively characterized in publicly available research. However, the broader class of benzamide-containing molecules is well-represented among ligands targeting dopamine receptors. nih.gov The dopamine D4 receptor (D4R), in particular, has been a focus for the development of selective ligands due to its role in cognition and neuropsychiatric conditions. acs.orgfigshare.com

High-resolution crystal structures of the D4 receptor bound to the benzamide antipsychotic drug nemonapride (B16739) have provided detailed insights into ligand recognition. nih.govescholarship.org These studies reveal that the benzamide ring of nemonapride binds within a conserved orthosteric binding pocket, while the benzyl (B1604629) group interacts with non-conserved residues in a distinct extended binding pocket. escholarship.org This suggests that the N-benzylbenzamide scaffold has the potential to interact with key binding domains within the D4 receptor.

Structure-activity relationship (SAR) studies on various D4R ligands have been conducted to understand the molecular determinants for affinity and efficacy. acs.org While these studies have explored a range of structural modifications, specific data for an this compound moiety is limited. Research into D4 antagonists has identified promising compounds with high selectivity and binding affinity, though these often feature more complex structures than a simple N-benzylbenzamide. vanderbilt.edumdpi.com

A structurally related compound, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, which incorporates the N-benzyl and 4-iodobenzamide (B1293542) motifs connected by a piperidine (B6355638) linker, has been synthesized and evaluated. nih.gov This compound was found to possess high affinity for sigma-1 and sigma-2 receptor subtypes (Ki = 4.6 nM and 56 nM, respectively, in competition studies with known sigma ligands), which are also targets of interest in various central nervous system and oncology applications. nih.gov Its specific affinity for dopamine receptor subtypes was not the primary focus of the study. nih.gov

Enzyme Inhibition Profiles

There is currently a lack of specific research data detailing the direct modulatory effects of this compound on NADPH oxidase (NOX) enzymes. The NOX family of enzymes are dedicated to the production of reactive oxygen species (ROS) and are considered significant therapeutic targets for diseases associated with oxidative stress. nih.govnih.govacs.orgnih.gov

The development of inhibitors for this enzyme family is an active area of research, with a focus on identifying isoform-specific compounds to minimize off-target effects. nih.govnih.gov Known inhibitors of NADPH oxidases are structurally diverse and their mechanisms of action vary. nih.govacs.org Many early-generation inhibitors, such as diphenylene iodonium (B1229267) (DPI), lack specificity and inhibit other flavoproteins. nih.gov More recent efforts have focused on discovering novel chemical scaffolds through high-throughput screening, leading to more selective inhibitors. researchgate.net Without direct experimental evaluation, the potential for this compound to modulate any of the seven NOX isoforms remains undetermined.

The benzamide scaffold is a key feature in several classes of enzyme inhibitors, including those targeting histone deacetylases (HDACs) and acetylcholinesterase (AChE).

Histone Deacetylase (HDAC) Inhibition:

A number of benzamide derivatives have been identified as inhibitors of HDAC enzymes, which play a crucial role in epigenetic regulation. acs.orgresearchgate.net Structure-activity relationship studies have revealed that for benzanilide-type inhibitors, a substituent at the 2'-position of the aniline (B41778) ring, such as an amino or hydroxyl group, is indispensable for inhibitory activity. acs.org This group is thought to participate in specific electrostatic or hydrogen-bonding interactions with the enzyme. acs.org The length of the molecule and the presence of a 2-aminobenzamide (B116534) group have also been identified as important structural features for potent HDAC inhibition. tandfonline.comnih.gov For instance, the benzamide derivative MS-275 shows significantly stronger inhibitory activity against partially purified HDACs than the classic inhibitor sodium butyrate. acs.org

Table 1: HDAC Inhibitory Activity of Select Benzamide Derivatives

Compound Name Description IC50 (μM)
MS-275 2'-amino substituted benzanilide (B160483) 4.8 acs.org
4a Unsubstituted benzanilide (2'-amino group removed) >100 (inactive) acs.org
4e 2'-hydroxy substituted benzanilide 5.8 acs.org
Sodium Butyrate Reference HDAC inhibitor 140 acs.org
Trichostatin A Potent reference HDAC inhibitor 0.0046 acs.org

Acetylcholinesterase (AChE) Inhibition:

Derivatives bearing the N-benzyl benzamide scaffold have been investigated as inhibitors of cholinesterases, particularly butyrylcholinesterase (BChE), which is also implicated in the progression of Alzheimer's disease. nih.govacs.org A series of these compounds demonstrated potent, sub-nanomolar inhibitory activity against BChE, with high selectivity over AChE. nih.govacs.org This research highlights the potential of the N-benzyl benzamide core structure for interacting with the active sites of cholinesterase enzymes. nih.govacs.org Other related research on N-benzylpiperidine carboxamide derivatives, where an amide linker replaces a more metabolically labile ester group, also identified compounds with AChE inhibitory activity in the micromolar to sub-micromolar range. researchgate.net

While direct studies on this compound are not prominent, various analogs containing the N-benzyl moiety have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine.

Research into novel MAO-B inhibitors has identified several potent compounds featuring an N-benzyl group within their structure. For example, a series of benzylamine-sulphonamide derivatives were found to selectively inhibit MAO-B. nih.gov Within this series, compounds such as N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide demonstrated potent inhibition with IC50 values in the low nanomolar range, comparable to the reference drug selegiline. nih.gov Additionally, benzamide-hydroxypyridinone hybrids have been developed, with some compounds showing strong MAO-B inhibition with IC50 values between 100 and 200 nM. researchgate.net The benzyl and N-benzylpiperidine side chains of some inhibitors have been shown through molecular docking to stabilize the complex by interacting with the hydrophobic entrance cavity of the enzyme. mdpi.com

Table 2: MAO-B Inhibitory Activity of Select N-Benzyl Analogs

Compound Name/Class Description IC50 (μM) for MAO-B
Compound 11 N-benzyl-2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide 0.041 nih.gov
Compound 12 2-((5-chlorobenzo[d]thiazol-2-yl)thio)-N-(3-methylbenzyl)-N-(4-sulfamoylphenyl)acetamide 0.065 nih.gov
Benzamide-hydroxypyridinone derivatives Class of hybrid compounds 0.1 - 0.2 researchgate.net
Selegiline Reference MAO-B inhibitor 0.037 nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Positional and Stereochemical Effects of Substituents on Biological Activity

The arrangement of substituents on the benzamide (B126) and benzyl (B1604629) portions of the molecule plays a critical role in its biological activity. Research into related benzamide derivatives has shown that the position of substituents can dramatically alter receptor affinity and selectivity. For instance, moving the iodine atom from the 4-position to the 3-position on the benzamide ring, as seen in N-(1-Benzyl-4-piperidinyl)-3-iodobenzamide, results in a different pharmacological profile, highlighting the importance of substituent placement. ontosight.ai

Furthermore, the stereochemistry of the molecule, including the spatial orientation of the benzyl group, is a key determinant of its interaction with biological targets. While specific stereochemical studies on N-benzyl-4-iodobenzamide are not extensively detailed in the provided context, the general principles of medicinal chemistry suggest that different conformations would lead to varying degrees of receptor fit and, consequently, biological response. The N-substituents, in particular, have a significant impact on the outcomes of chemical reactions, indicating their influence on the molecule's reactivity and interactions. rsc.orgresearchgate.netumn.edu

Role of Halogen Substitution (Iodine) in Modulating Receptor Affinity and Selectivity

The presence of an iodine atom at the 4-position of the benzamide ring is a defining feature of this compound and is crucial for its high affinity for certain biological targets, such as sigma receptors. ontosight.ai The introduction of this halogen atom significantly influences the compound's electronic and lipophilic properties, which in turn affects its binding characteristics. ontosight.ai

Specifically, the iodine substitution is key to the compound's high affinity for sigma-2 receptors, making it a valuable tool for imaging breast cancer cells, which often overexpress these receptors. nih.gov The radioiodinated form of the compound, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, has been synthesized and characterized for this purpose, demonstrating high-affinity binding to MCF-7 breast tumor cells. nih.govacs.orgnih.gov Competition binding studies have shown that it binds with high affinity to sigma receptors in these cells. nih.gov This highlights the pivotal role of the iodine atom in conferring the necessary properties for potent and selective receptor interaction.

Table 1: Binding Affinity of this compound Analogs for Sigma Receptors

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Cell Line
4-[¹²⁵I]BPSigma (general)4.6 (vs. Haloperidol)MCF-7
4-[¹²⁵I]BPSigma (general)56 (vs. DTG)MCF-7
4-[¹²⁵I]BPSigmaKd = 26 nMMCF-7
[³H]DTGSigmaKd = 24.5 nMMCF-7

Data sourced from reference nih.gov

Conformational Analysis and Ligand-Receptor Interactions

The three-dimensional shape, or conformation, of this compound is fundamental to its ability to bind to its biological target. The molecule's structure consists of a benzamide moiety linked to a piperidine (B6355638) ring, which is further substituted with a benzyl group. ontosight.ai This structure is not rigid and can adopt various conformations. The spatial orientation of the benzyl substituent is a key factor in its interaction with receptors.

Ligand Efficiency and Physicochemical Parameters in SAR Studies

In the process of drug discovery and optimization, several metrics are used to evaluate the quality of a potential drug candidate. Ligand efficiency (LE) is a key parameter that relates the binding affinity of a compound to its size (typically measured by the number of heavy atoms). It provides a way to assess how efficiently a molecule binds to its target. For a compound to be considered a good starting point for further development, it should ideally exhibit high ligand efficiency. vu.nl

Another important metric is lipophilic ligand efficiency (LLE), which considers both the potency and the lipophilicity of a compound. High lipophilicity can often lead to undesirable properties, such as poor solubility and non-specific binding. Therefore, optimizing for a high LLE helps in developing compounds with a good balance of potency and favorable physicochemical properties. vu.nl While specific LE and LLE values for this compound are not provided in the search results, the general principles of medicinal chemistry suggest that these parameters would be crucial in any optimization efforts based on this scaffold. biorxiv.org The lipophilicity of benzamide derivatives, for instance, has been shown to be a critical factor influencing their biological activity. researchgate.net

Computational and Theoretical Investigations of N Benzyl 4 Iodobenzamide

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex.

For analogs of N-benzyl-4-iodobenzamide, molecular docking has been instrumental in studying their interaction with the sigma-1 (σ1) receptor. Studies have utilized crystal structures of the σ1 receptor, such as those with the Protein Data Bank (PDB) identifiers 5HK1 and 5HK2, to perform docking simulations. nih.govnih.gov For instance, N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), a well-characterized σ1 receptor ligand, serves as a reference or crystallographic ligand in these simulations. nih.govnih.gov

Docking studies predict that the binding of these ligands occurs within a hydrophobic pocket of the receptor. nih.gov Key interactions identified through these simulations include:

An essential ionic interaction between the positively charged piperidine (B6355638) nitrogen of the ligand and the highly conserved glutamic acid residue at position 172 (Glu172) of the receptor. nih.govnih.gov

Another critical acidic residue, Aspartic acid 126 (Asp126), is noted to form a hydrogen bond with Glu172, further defining the binding site's electrostatic environment. nih.gov

The anilide ring of the ligand is positioned towards the α4 and α5 helices of the receptor. nih.gov

The N-substituent, such as the benzyl (B1604629) group, is located towards the bottom of the receptor's β-barrel structure, near Asp126. nih.gov

Additional hydrophobic interactions with residues like Leu105, Trp89, and Phe107 further stabilize the ligand in the binding pocket. nih.gov

These simulations are critical for ranking potential drug candidates based on their predicted binding affinity and for understanding the structural basis of their activity. nih.gov

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to be active at a specific biological target. This model then serves as a 3D query for virtual screening of large compound libraries to identify new molecules with the potential for similar activity.

Based on a set of structurally diverse ligands for the σ1 receptor, a 3D-pharmacophore model was developed. nih.gov This model highlights the key features necessary for binding, which include:

One positively ionizable group. nih.gov

Four hydrophobic features. nih.gov

This model aligns well with the binding mode of N-(1-benzylpiperidin-4-yl)-4-iodobenzamide and similar ligands. nih.gov The positively ionizable feature corresponds to the protonated piperidine nitrogen, while the hydrophobic features map to the aromatic rings and other nonpolar parts of the molecule. nih.govnih.gov

Such validated pharmacophore models are powerful tools for virtual screening. nih.govfrontiersin.org By searching databases of chemical compounds for molecules that match these 3D electronic and steric features, researchers can efficiently filter vast libraries to a manageable number of candidates for further experimental testing. nih.govfrontiersin.orgresearchgate.net This approach accelerates the discovery of novel chemical scaffolds that may act as σ1 receptor ligands. frontiersin.org

Quantum Chemical Calculations (e.g., Density Functional Theory for Mechanistic Insights)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. bohrium.comorientjchem.org DFT is used to calculate various molecular properties based on the principles of quantum mechanics, offering insights that are not accessible through classical molecular mechanics methods. bohrium.com

While specific DFT studies on this compound are not widely published, the methodology is broadly applied to similar benzamide (B126) derivatives to understand their properties. bohrium.comorientjchem.org For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by calculating bond lengths, bond angles, and torsion angles. orientjchem.org

Analyze Electronic Properties: Investigate the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. researchgate.net

Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data to confirm its structure. orientjchem.org

Investigate Halogen Bonding: The iodine atom in this compound can participate in a highly directional, non-covalent interaction known as a halogen bond. acs.org DFT can characterize the strength and nature of this interaction, which can be a key factor in ligand-receptor binding. The directionality of the halogen bond is a distinct feature that influences how the ligand orients itself within a binding site. acs.org

By applying DFT, researchers can gain mechanistic insights into how the structural and electronic features of this compound contribute to its biological activity.

Molecular Dynamics Simulations to Characterize Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net Starting from a static docked pose, MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding mode and characterize the detailed interactions in a simulated physiological environment. najah.eduscielo.sa.cr

MD simulations have been used to study the behavior of ligands within the σ1 receptor binding site. nih.gov In studies involving ligands structurally related to N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (4-IBP), simulations often run for hundreds of nanoseconds have confirmed the stability of the binding pose predicted by molecular docking. nih.gov

Key findings from MD simulations include:

Stability of Key Interactions: The ionic interaction between the ligand's protonated nitrogen and the receptor's Glu172 residue is shown to be persistent throughout the simulation, confirming its importance for anchoring the ligand. nih.gov

Dynamic Nature of Interactions: MD simulations reveal the dynamic nature of other contacts, such as hydrophobic interactions with surrounding residues, providing an average picture of the most significant binding determinants. nih.gov

Conformational Stability: The simulations demonstrate that ligands like 4-IBP can maintain a stable conformation within the binding pocket, without migrating away from the initial docked position. nih.gov This stability is a strong indicator of a true binding event.

By tracking the movements and interactions over time, MD simulations validate docking predictions and provide a more realistic and detailed characterization of the ligand-protein complex. innovareacademics.in

3D Similarity Analysis and Chemical Space Exploration for Analog Discovery

3D similarity analysis is a ligand-based drug design approach that involves comparing the 3D structure and properties (like shape and electrostatic fields) of a known active compound, or reference molecule, with those of other molecules in a database. sciforum.net The principle is that molecules with similar 3D shapes and physicochemical properties are likely to have similar biological activities.

This compound can serve as a reference structure for such analyses. sciforum.net By using its 3D conformation as a template, computational methods can search for analogs that may not be obvious from a simple 2D structural comparison. This technique is a powerful tool for:

Analog Discovery: Identifying new molecules (analogs) that mimic the 3D properties of the reference compound but may belong to a completely different chemical class. This helps in finding novel scaffolds and expanding intellectual property.

Chemical Space Exploration: Moving beyond close derivatives of the lead compound to explore a wider range of chemical structures, increasing the chances of discovering candidates with improved properties, such as higher potency or better selectivity. sciforum.net

Lead Optimization: Guiding the design of new derivatives by understanding which spatial and electronic features are most critical for activity.

Field-based similarity methods, which compare the molecular fields (e.g., electrostatic, steric) surrounding the molecules, are particularly effective. This approach was used in virtual screening efforts that successfully identified active ligands, demonstrating the utility of 3D similarity in drug discovery projects. sciforum.net

Analytical Methodologies for N Benzyl 4 Iodobenzamide Research

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are indispensable for the structural elucidation of N-benzyl-4-iodobenzamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule. wiley-vch.denih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone technique for confirming the structure of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR: Proton NMR spectra for this compound typically show characteristic signals corresponding to the protons of the benzyl (B1604629) and 4-iodobenzoyl moieties. rsc.orgnih.gov The benzylic protons (CH₂) usually appear as a doublet, while the aromatic protons of both rings appear as multiplets in distinct regions of the spectrum. rsc.orgnih.gov The amide proton (NH) is often observed as a broad singlet. rsc.org

¹³C NMR: Carbon-13 NMR spectra complement the proton data by identifying all unique carbon atoms in the molecule. rsc.orgnih.gov The spectrum will show distinct signals for the carbonyl carbon of the amide, the iodinated aromatic carbon, and the various other aromatic and aliphatic carbons. rsc.orgnih.gov

¹H and ¹³C NMR Spectral Data for this compound
NucleusTechniqueSolventChemical Shift (δ) in ppmReference
¹HNMR (300 MHz)CDCl₃4.63 (d, 2H), 6.48 (bs, 1H), 7.28-7.38 (m, 5H), 7.52 (d, 2H), 7.78 (d, 2H) rsc.org
¹³CNMR (75 MHz)CDCl₃Not explicitly detailed in the provided text, but mentioned as performed. rsc.org
¹HNMR (400 MHz)CDCl₃7.83–7.76 (m, 2H), 7.56–7.50 (m, 2H), 7.41–7.33 (m, 5H), 6.40 (s, 1H), 4.65 (d, J = 5.6 Hz, 2H) nih.gov
¹³CNMR (100 MHz)CDCl₃166.5, 138, 137.9, 137.8, 133.8, 128.9, 128.6, 128, 127.8, 98.5, 44.3 nih.gov

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its fragmentation patterns, further confirming its structure. rsc.orgsemanticscholar.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. wiley-vch.de Electron impact (EI) is one of the ionization methods that has been used for related benzamide (B126) compounds. rsc.org

Infrared (IR) Spectroscopy IR spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amide, the C=O (carbonyl) group of the amide, and C-H and C=C bonds of the aromatic rings. rsc.org For instance, a strong absorption band around 1630-1680 cm⁻¹ is indicative of the amide carbonyl stretch. rsc.org

Characteristic Infrared (IR) Absorption Frequencies for Related Benzamides
Functional GroupVibrational ModeTypical Absorption Range (cm⁻¹)Reference
N-HStretch~3300-3500 (often broad) rsc.org
C=OStretch (Amide I)~1630-1680 rsc.org
N-HBend (Amide II)~1510-1570 rsc.org
Aromatic C-HStretch~3000-3100 rsc.org

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are essential for both the purification of synthesized this compound and the assessment of its purity. rsc.orgrsc.orgnih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful technique for determining the purity of this compound and its derivatives. rsc.org Analytical HPLC systems equipped with columns like a Diacel Chiralpak AD-H can be used for specialized analyses. rsc.org For radiolabeled derivatives, HPLC is used to separate the labeled compound from unreacted starting materials and byproducts, ensuring high radiochemical purity. researchgate.netitn.pt For example, the radiochemical purity of radiolabeled compounds is often assessed using analytical HPLC systems with specific column types (e.g., C18) and mobile phases. snmjournals.org

Column Chromatography For the initial purification of this compound after synthesis, flash column chromatography is commonly employed. nih.gov This technique uses a stationary phase, such as silica (B1680970) gel, and a mobile phase, typically a mixture of organic solvents like ethyl acetate (B1210297) and hexane, to separate the desired product from impurities based on differential adsorption. nih.gov The progress of the separation is often monitored by thin-layer chromatography (TLC). nih.gov

Chromatographic Methods for this compound and Derivatives
TechniqueStationary PhaseMobile Phase ExamplePurposeReference
Flash Column ChromatographySilica GelEtOAc/hexane/DCM (1:2.5:1)Purification nih.gov
Analytical HPLCDiacel Chiralpak AD-HHeptane/Isopropanol (90:10 v/v)Chiral Separation rsc.org
Analytical HPLCC18 ColumnAcetonitrile (B52724)/Ammonium AcetateRadiochemical Purity snmjournals.org
Thin-Layer Chromatography (TLC)Silica GelEthyl acetate/methanol/NH₄OHMonitoring Reactions/Purity nih.govsnmjournals.org

Radiochemical Purity and Stability Assessment for Radiolabeled Derivatives

For applications in nuclear medicine and biomedical imaging, this compound is often labeled with a radioisotope, such as Iodine-123, Iodine-125, or Iodine-131. nih.govnih.gov The assessment of radiochemical purity and stability is critical for these radiolabeled derivatives.

Radiochemical Purity Radiochemical purity is a measure of the proportion of the total radioactivity that is present in the desired chemical form. nih.govmdpi.com It is crucial to ensure that the radioactivity comes from the target compound and not from radioactive impurities. Techniques like HPLC and thin-layer chromatography (TLC) are used to determine radiochemical purity. snmjournals.orgsnmjournals.org For many radiolabeled benzamides, a radiochemical purity of greater than 95% or 98% is often achieved after purification. nih.govmdpi.comresearchgate.net For example, the radioiodination of benzamide derivatives can yield products with high radiochemical purity (≥96%) after purification steps like using a Sep-Pak cartridge. nih.gov

Stability Assessment The stability of the radiolabeled compound is evaluated to ensure that it remains intact over time and under physiological conditions. nih.govplos.org Stability studies are often conducted by incubating the radiolabeled compound in solutions like saline or human serum at 37°C for various time points. nih.govplos.org The integrity of the compound is then analyzed using chromatographic methods like radio-TLC or HPLC to detect any degradation or release of the radioisotope. nih.govplos.org For example, some radiolabeled benzamide derivatives have demonstrated high stability in human serum for up to 120 minutes. plos.org

N Benzyl 4 Iodobenzamide As a Research Tool and Lead Compound in Pre Clinical Drug Discovery

Development as Radioligands for Receptor Mapping and Imaging Research

N-benzyl-4-iodobenzamide, particularly its radioiodinated forms, serves as a crucial tool for receptor mapping and imaging research. The synthesis of variants like [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide (also referred to as 4-[¹²⁵I]BP or [¹²⁵I]4-IBP) has created novel radiopharmaceuticals with high affinity for both sigma-1 and sigma-2 receptors. sigmaaldrich.comnih.govaacrjournals.org The presence of an iodine atom in its structure allows for straightforward substitution with radioactive isotopes, such as Iodine-123 or Iodine-125, making the compound suitable for imaging techniques like Single-Photon Emission Computed Tomography (SPECT). researchgate.netontosight.ai

The development process involves synthesizing a non-radioactive precursor, such as (N-benzylpiperidin-4-yl)-4-tri-butylstannyl benzamide (B126), which facilitates the production of the radioiodinated ligand in high yields (71-86%) and with high specific activity. nih.govaacrjournals.orgresearchgate.net This process typically uses an oxidizing agent like chloramine-T or hydrogen peroxide. nih.govaacrjournals.org These radioligands are instrumental in visualizing and quantifying the density and distribution of sigma receptors in various tissues, a critical aspect of both basic research and preclinical studies. nih.govsnmjournals.org

Application in Investigating Disease Biomarkers (e.g., Sigma Receptor Expression in Pre-clinical Cancer Models)

A primary application of radioiodinated this compound is in the investigation of disease biomarkers, most notably the expression of sigma receptors in cancer. nih.govresearchgate.net Sigma receptors, which are overexpressed in a variety of human tumor cell lines including breast, prostate, melanoma, and neural tumors, have become significant targets for cancer diagnostics. nih.govaacrjournals.orgnih.gov

Research has demonstrated that [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide binds with high affinity to sigma receptors expressed in cancer cells. nih.govnih.gov For instance, in MCF-7 human breast cancer cells, competition binding studies with known sigma ligands showed dose-dependent displacement, confirming the presence of these receptors. nih.govaacrjournals.orgresearchgate.net Similarly, a high density of sigma receptors has been identified in the DU-145 human prostate tumor cell line using related radiolabeled benzamides. aacrjournals.orgnih.gov The ability of this compound derivatives to bind to these receptors allows them to function as probes for quantifying receptor density (Bmax) and affinity (Kd or Ki), providing critical data on the biomarker's expression in preclinical cancer models. nih.govaacrjournals.org

Table 1: Binding Affinity of this compound and Related Ligands in Cancer Cell Lines This table is interactive. You can sort and filter the data.

Ligand Cell Line Receptor Target Binding Affinity (Kd or Ki) Receptor Density (Bmax)
4-[¹²⁵I]BP MCF-7 (Breast) Sigma Kd = 26 nM 4000 fmol/mg protein
4-[¹²⁵I]BP (vs Haloperidol) MCF-7 (Breast) Sigma Ki = 4.6 nM Not Applicable
4-[¹²⁵I]BP (vs DTG) MCF-7 (Breast) Sigma Ki = 56 nM Not Applicable
[³H]DTG MCF-7 (Breast) Sigma Kd = 24.5 nM 2071 fmol/mg protein
³H-pentazocine DU-145 (Prostate) Sigma-1 Kd = 5.80 nM 1800 fmol/mg protein

Utilization in In Vivo Pre-Clinical Imaging Studies (e.g., Rodent Xenograft Models)

The utility of radiolabeled this compound extends to in vivo preclinical imaging studies, primarily in rodent models bearing human tumor xenografts. aacrjournals.org These studies are essential for evaluating the potential of the radioligand for noninvasive diagnostic imaging of tumors. nih.gov

Biodistribution studies in rats and mice have shown that these compounds exhibit favorable pharmacokinetics, including rapid clearance from the blood and significant uptake and retention in tumors. nih.govaacrjournals.org For example, in studies with nude mice bearing human prostate DU-145 cell xenografts, radioiodinated benzamides, including a derivative of this compound, showed high tumor uptake. aacrjournals.orgnih.gov Specifically, 2-[¹²⁵I]-N-(N-benzylpiperidin-4-yl)-2-iodobenzamide demonstrated a tumor uptake of 6.63% of the injected dose per gram (%ID/g) at 1 hour post-injection. aacrjournals.org The specificity of this uptake is confirmed in blocking studies, where co-administration of a non-radioactive sigma ligand like haloperidol (B65202) significantly reduces the radiotracer's accumulation in target tissues, demonstrating receptor-mediated binding. nih.govaacrjournals.orgresearchgate.net

Table 2: In Vivo Tumor Uptake of Radioiodinated Benzamides in Rodent Xenograft Models This table is interactive. You can sort and filter the data.

Radioligand Tumor Model Time Post-Injection Tumor Uptake (%ID/g) Tumor:Muscle Ratio Tumor:Blood Ratio
2-[¹²⁵I]BP DU-145 (Prostate) 1 hour 6.63 High Not Reported
4-[¹²⁵I]PAB DU-145 (Prostate) 1 hour 2.20 High Not Reported
[¹²⁵I]PIMBA DU-145 (Prostate) 1 hour 1.34 High Not Reported

Role as a Chemical Probe for Elucidating Biological Pathways

Beyond its use in imaging, this compound functions as a valuable chemical probe for dissecting complex biological pathways. ontosight.ai As a selective sigma-1 receptor agonist, it is employed to investigate the functional roles of this receptor in cellular processes. nih.gov

Studies have used 4-IBP to explore its effects on cancer cell biology, revealing that it can induce significant, concentration-dependent decreases in the migration of various human cancer cell lines, including glioblastoma, melanoma, non-small cell lung cancer, and prostate cancer cells. nih.gov In glioblastoma cells, these antimigratory effects have been linked to modifications of the actin cytoskeleton. This use as a probe helps to elucidate the downstream signaling and cellular consequences of sigma-1 receptor activation, implicating it in the regulation of cell motility and cytoskeletal dynamics. nih.gov

Scaffold for Lead Optimization and Hit-to-Lead Development in Drug Discovery

The molecular structure of this compound serves as a foundational scaffold in the drug discovery process, particularly in lead optimization and the transition from a "hit" to a "lead" compound. sciforum.net The benzamide and benzyl-piperidine moieties are recognized pharmacophores that can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. nih.govacs.org

The process of drug development often involves identifying an initial active compound (a hit) and then generating numerous analogs to establish a structure-activity relationship (SAR). frontiersin.org The this compound framework is amenable to such modifications. Computational chemistry and virtual screening methods can use this scaffold to align and evaluate new potential ligands, filtering for candidates with improved binding characteristics. sciforum.net By exploring variations on this core structure, medicinal chemists can design new molecules with enhanced therapeutic potential, a key step in the multi-stage process of preclinical drug development. researchgate.netarxiv.orgnih.gov

Contribution to Understanding Mechanisms of Action of Other Investigational Therapeutic Agents

Research involving this compound also contributes to a deeper understanding of the mechanisms of action of other therapeutic agents, especially in oncology. By activating sigma-1 receptors, it can modulate cellular responses to other drugs. nih.gov

For instance, it has been shown that 4-IBP can modify the sensitivity of human glioblastoma cells to cytotoxic agents in vitro. It sensitizes these cancer cells to the effects of both proapoptotic drugs like lomustine (B1675051) and proautophagic drugs like temozolomide. nih.gov Further investigation revealed that 4-IBP treatment markedly decreases the expression of proteins involved in drug resistance, such as glucosylceramide synthase and Rho guanine (B1146940) nucleotide dissociation inhibitor. nih.gov This demonstrates that targeting the sigma-1 receptor can influence key resistance pathways, providing insight into how combination therapies might overcome resistance to existing anticancer drugs. Its distinct receptor binding profile, when compared to similar compounds, also helps to delineate the specific pathways through which related molecules exert their effects.

Future Perspectives and Emerging Research Directions

Exploration of Novel Molecular Target Interactions for N-Benzyl-4-iodobenzamide Analogs

While initial research on this compound analogs has often centered on specific targets like sigma receptors for cancer imaging, the future lies in exploring a wider range of molecular interactions. researchgate.netnih.gov The structural characteristics of the benzamide (B126) scaffold, such as its capacity for hydrogen bonding and hydrophobic interactions, allow its derivatives to bind efficiently with various macromolecules, suggesting a broad potential for new therapeutic applications. nih.gov

Researchers are modifying the core structure to investigate interactions with previously unexplored targets. For instance, benzamide derivatives have been investigated for their potential to target melanoma by taking advantage of the affinity of polycyclic aromatic compounds for melanin. nih.gov Future work will likely expand this to other disease areas by systematically altering the phenyl and amide substituents to probe interactions with a diverse set of proteins implicated in different pathologies. nih.gov The exploration of novel targets is crucial for identifying new therapeutic uses for this class of compounds.

Table 1: Potential Areas for Novel Target Exploration

Disease AreaPotential Molecular TargetsRationale
Neurodegenerative Diseases Enzymes (e.g., kinases, secretases), Misfolded Protein AggregatesThe benzamide scaffold is a known building block for enzyme inhibitors. mdpi.com
Inflammatory Disorders Cytokines, Inflammatory Enzymes (e.g., COX, LOX)Benzamide derivatives have shown anti-inflammatory activities. mdpi.com
Infectious Diseases Bacterial or Viral Enzymes, Structural ProteinsThe scaffold's versatility allows for the design of specific antimicrobial agents. researchgate.net
Metabolic Disorders Nuclear Receptors, Metabolic EnzymesBenzimidazole, a related scaffold, shows promise in developing antidiabetic agents. researchgate.net

Development of Multi-Target Directed Ligands based on the Benzamide Scaffold

The complexity of multifactorial diseases like Alzheimer's has highlighted the limitations of single-target drugs, leading to the rise of multi-target-directed ligands (MTDLs). nih.govresearchgate.net MTDLs are single molecules designed to interact with multiple targets simultaneously, offering the potential for synergistic therapeutic effects and a more holistic treatment approach. nih.govnih.gov The benzamide scaffold is exceptionally well-suited for the development of MTDLs due to its synthetic tractability. mdpi.com

A significant area of research is in Alzheimer's disease, where benzamide derivatives have been designed to dually inhibit key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com By merging pharmacophores from different known ligands, researchers have created novel benzamide-hydroxypyridinone (HPO) hybrids that possess both monoamine oxidase B (MAO-B) inhibitory and iron-chelating properties, addressing multiple pathological pathways in Alzheimer's. nih.gov This strategy of combining different bioactive moieties onto a central benzamide framework is a key direction for future drug development. nih.gov

Table 2: Examples of MTDL Strategies with Benzamide Scaffolds

MTDL Target CombinationTherapeutic AreaExample Approach
Acetylcholinesterase (AChE) & β-secretase (BACE1) InhibitionAlzheimer's DiseaseSynthesis of substituted benzamides with inhibitory effects on both enzymes. mdpi.com
Monoamine Oxidase B (MAO-B) Inhibition & Iron ChelationAlzheimer's DiseaseCreation of benzamide-hydroxypyridinone (HPO) hybrids. nih.gov
Cholinesterase (AChE/BuChE) Inhibition & Aβ Aggregation InhibitionAlzheimer's DiseaseDesigning benzamide derivatives that interfere with multiple disease mechanisms. mdpi.com

Advanced Computational Approaches in this compound-Inspired Drug Design

Computational methods are indispensable tools in modern drug discovery, accelerating the design and optimization of new drug candidates while reducing costs. mdpi.comresearchgate.net For this compound-inspired compounds, these in silico techniques are crucial for predicting binding affinities, understanding structure-activity relationships (SAR), and screening vast virtual libraries for promising hits. scispace.com

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For benzamide derivatives, docking studies help visualize interactions within the active site of enzymes like AChE, guiding the design of more potent inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models correlate the chemical structures of compounds with their biological activities, enabling the prediction of potency for newly designed analogs. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the binding interactions. mdpi.com

Virtual Screening: This method involves computationally screening large libraries of compounds against a biological target to identify potential hits, significantly narrowing the field for experimental testing. nih.govtaylorandfrancis.com

These computational tools allow for a rational drug design process, where molecules are iteratively refined based on predictive models before being synthesized and tested in the lab. researchgate.netscispace.com

Integration with High-Throughput Screening and Phenotypic Assay Methodologies

To unlock the full therapeutic potential of this compound analogs, modern screening paradigms are essential. High-Throughput Screening (HTS) allows for the rapid testing of large and diverse chemical libraries against specific biological targets or in cell-based assays. nuvisan.commdpi.com This enables the identification of initial "hit" compounds that can be further optimized.

Complementing target-based HTS is the resurgent approach of Phenotypic Drug Discovery (PDD). pfizer.com Instead of screening for activity against a single, predetermined target, phenotypic screening identifies compounds that produce a desired change in the phenotype of a cell or organism, such as preventing cancer cell proliferation or protecting neurons from damage. pfizer.comnih.gov This approach is particularly valuable for complex diseases where the optimal drug target may not be known. nih.gov

The integration of these methodologies offers a powerful discovery engine:

HTS Campaigns: Large libraries of benzamide derivatives can be screened in highly automated biochemical or cellular assays to identify compounds with desired activities. nuvisan.com

Phenotypic Screening: These libraries can also be tested in disease-relevant phenotypic assays to uncover novel, potentially multi-targeted activities that would be missed by target-based approaches. nih.govyoutube.com

Mechanism Deconvolution: For hits identified through phenotypic screening, subsequent studies are performed to identify the specific molecular target(s) responsible for the observed effect. nih.gov

This combined approach balances rational, target-focused discovery with the potential for serendipitous findings from unbiased phenotypic screens, paving the way for the discovery of first-in-class medicines based on the this compound scaffold. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-4-iodobenzamide, and which analytical techniques are critical for confirming its structural integrity?

  • Methodology : The compound is typically synthesized via amidation reactions between 4-iodobenzoic acid derivatives and benzylamine. For example, activation of the carboxylic acid using coupling agents like EDCI/HOBt in DMF facilitates reaction with benzylamine at room temperature. Structural confirmation requires ¹H/¹³C NMR (to verify aromatic protons and amide linkage), IR spectroscopy (amide I band ~1650 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass). Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended .

Q. What are the key physicochemical properties of this compound that influence its reactivity in organic synthesis?

  • Methodology : The iodine substituent at the para position enhances electrophilic substitution reactivity, while the benzyl group stabilizes intermediates in cross-coupling reactions. Solubility profiles (e.g., in DMSO or chloroform) should be determined experimentally via gravimetric analysis. Thermal stability can be assessed using TGA-DSC to optimize reaction temperatures .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in palladium-catalyzed cross-coupling reactions?

  • Methodology : Systematic variation of parameters is critical:

  • Catalyst screening : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos.
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) versus toluene.
  • Temperature gradients : Monitor yields at 80°C vs. 120°C.
    Data contradictions (e.g., lower yields in DMSO despite higher solubility) may arise from catalyst poisoning; use GC-MS to track byproducts .

Q. What strategies resolve contradictions in reported biological activities of this compound across enzymatic assays?

  • Methodology : Discrepancies often stem from assay conditions. Solutions include:

  • Standardize purity : Use orthogonal techniques (HPLC + elemental analysis).
  • Control variables : Fix incubation time, serum content, and cell lines.
  • Dose-response curves : Test 0.1–100 µM ranges to identify false positives.
    Conflicting IC₅₀ values may reflect differences in protein binding; validate via surface plasmon resonance (SPR) .

Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?

  • Methodology :

  • Perform docking studies (AutoDock Vina) to predict binding affinities for kinases or GPCRs.
  • Compare with experimental ITC (isothermal titration calorimetry) data.
  • Optimize substituents using DFT calculations (e.g., iodine’s electron-withdrawing effects).
    Address discrepancies between computational and experimental results by refining force fields or solvation models .

Key Considerations for Experimental Design

  • Reproducibility : Document batch-specific data (e.g., CAS 1406094-94-7 for analogs ).
  • Safety : Adhere to S24/25 protocols (avoid skin/eye contact) and WGK 3 regulations for waste disposal .
  • Data Validation : Cross-reference PubChem entries (InChI Key: WRYFTNYOWKAAGV-UHFFFAOYSA-N ) with experimental results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.